molecular formula C21H27N3O4 B2878906 N-(3,4-diethoxybenzyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide CAS No. 2034597-37-8

N-(3,4-diethoxybenzyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Cat. No.: B2878906
CAS No.: 2034597-37-8
M. Wt: 385.464
InChI Key: GVOULIFKFBAOAE-UHFFFAOYSA-N
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Description

N-(3,4-Diethoxybenzyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a synthetic cinnoline derivative characterized by a bicyclic core structure containing two nitrogen atoms. The compound features a 3,4-diethoxybenzyl substituent at the amide nitrogen and a methyl group at position 2 of the cinnoline ring. The carboxamide group at position 6 introduces polarity, while the diethoxybenzyl moiety likely enhances lipophilicity, influencing its pharmacokinetic properties.

Properties

IUPAC Name

N-[(3,4-diethoxyphenyl)methyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-4-27-18-9-6-14(10-19(18)28-5-2)13-22-21(26)15-7-8-17-16(11-15)12-20(25)24(3)23-17/h6,9-10,12,15H,4-5,7-8,11,13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOULIFKFBAOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C2CCC3=NN(C(=O)C=C3C2)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-diethoxybenzyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. Its unique molecular structure suggests various pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

  • Molecular Formula : C21_{21}H27_{27}N3_3O4_4
  • Molecular Weight : 385.5 g/mol
  • CAS Number : 2034597-37-8
PropertyValue
Molecular FormulaC21_{21}H27_{27}N3_3O4_4
Molecular Weight385.5 g/mol
CAS Number2034597-37-8

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas. Below are key findings from recent studies:

Antiviral Activity

In a study focused on HIV integrase inhibitors, derivatives similar to the target compound were synthesized and evaluated for their antiviral properties. The findings indicated that certain modifications to the molecular structure could enhance anti-HIV activity without significant cytotoxicity. Although specific data on this compound was not detailed in this study, the structural similarities suggest that it may exhibit comparable antiviral effects .

Antioxidant Properties

Antioxidant activity is another area of interest for this compound. Compounds with similar structures have demonstrated strong antioxidant effects through mechanisms such as radical scavenging and inhibition of lipid peroxidation. The ability to mitigate oxidative stress can be critical in preventing cellular damage and related diseases .

Antimicrobial Effects

Preliminary investigations into the antimicrobial properties of compounds within the same chemical class have shown effectiveness against various pathogens. For instance, derivatives have been tested against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, indicating a potential role for this compound in treating infections .

Case Studies and Research Findings

  • Study on Antiviral Compounds :
    • Objective : To synthesize and evaluate a series of compounds for anti-HIV activity.
    • Findings : Certain derivatives showed promising results with low cytotoxicity and effective binding to HIV integrase sites .
  • Antioxidant Activity Assessment :
    • Methodology : Utilized DPPH and FRAP assays to measure antioxidant capacity.
    • Results : Compounds exhibited significant radical scavenging abilities and reducing power .
  • Antimicrobial Screening :
    • Testing Method : Disk diffusion method against common bacterial strains.
    • Outcomes : Notable inhibition zones were observed compared to standard antibiotics .

Comparison with Similar Compounds

N,N-Dimethyl-3-Oxo-2,3,5,6,7,8-Hexahydrocinnoline-6-Carboxamide (CAS 1708178-88-4)

  • Substituents : The amide nitrogen is substituted with two methyl groups instead of a 3,4-diethoxybenzyl group.

N-Benzyl-6,7-Dimethyl-4-Oxo-4H-Chromene-2-Carboxamide (CAS 873081-00-6)

  • Core Structure: Chromene (benzopyran) instead of cinnoline.
  • Functional Groups : A benzyl group at the amide nitrogen and methyl groups at positions 6 and 5. The chromene ring lacks nitrogen atoms, altering electronic properties and binding interactions .

N-[2-(3,4-Diethoxyanilino)-2-Oxoethyl]-N-Methylcyclopentanecarboxamide (CAS 852396-60-2)

  • Substituents : A cyclopentane-carboxamide core with a 3,4-diethoxy aniline side chain.

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (Position) Molecular Formula CAS Number
N-(3,4-Diethoxybenzyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide Cinnoline 2-methyl; 6-carboxamide; N-(3,4-diethoxybenzyl) C₂₁H₂₇N₃O₄ Not reported
N,N-Dimethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide Cinnoline 6-carboxamide; N,N-dimethyl C₁₂H₁₅N₃O₂ 1708178-88-4
N-Benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide Chromene 6,7-dimethyl; N-benzyl C₂₀H₁₉NO₃ 873081-00-6
N-[2-(3,4-Diethoxyanilino)-2-oxoethyl]-N-methylcyclopentanecarboxamide Cyclopentane N-methyl; 3,4-diethoxy aniline side chain C₁₈H₂₅N₂O₄ 852396-60-2

Research Findings and Implications

Substituent Effects on Bioactivity

  • Lipophilicity : The 3,4-diethoxybenzyl group in the target compound increases logP compared to the dimethyl analog, suggesting enhanced tissue penetration but possible metabolic instability due to ether linkages .
  • Steric Effects : The bulky diethoxybenzyl group may hinder binding to flat enzymatic pockets, whereas the dimethyl analog’s smaller substituents could favor tighter interactions.
  • Electronic Effects : The electron-donating ethoxy groups may modulate the benzyl moiety’s electron density, influencing hydrogen-bonding or charge-transfer interactions.

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